Dimoxamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52842-59-8 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m1/s1 |
InChI Key |
MLYCFWZIAJAIGW-LLVKDONJSA-N |
SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Isomeric SMILES |
CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N |
Canonical SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |
Synonyms |
1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane 2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane BL 3912A BL-3912A dimoxamine dimoxamine hydrochloride dimoxamine hydrochloride, (+-)-isomer dimoxamine hydrochloride, (R)-isomer dimoxamine hydrochloride, (S)-isomer dimoxamine, (+-)-isomer dimoxamine, (S)-isomer MDPA-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimoxamine and Analogs
Strategic Approaches to Dimoxamine Chemical Synthesis
The synthesis of this compound is generally based on classical phenethylamine (B48288) synthetic frameworks, modified to incorporate its unique 2,5-dimethoxy-4-methyl substitution pattern. While detailed synthetic protocols may not be widely available in non-proprietary literature, methodologies used for synthesizing analogous compounds provide a basis for understanding the process.
Utilization of Established Phenethylamine Synthetic Frameworks
A common approach to synthesizing phenethylamines begins with a substituted benzaldehyde (B42025). This aldehyde is reacted with a nitroalkane to produce a nitrostyrene (B7858105) intermediate, which is subsequently reduced to the desired phenethylamine. researchgate.net Given that this compound is an α-ethyl phenethylamine, its synthesis in this framework necessitates the use of nitroethane in the initial step.
Key Reaction Mechanisms and Intermediate Formation (e.g., Nitrostyrene Synthesis via Henry Reaction)
A critical step in the synthesis of this compound is the formation of a β-nitrostyrene intermediate. This intermediate is typically formed through a Henry reaction, also known as the nitroaldol reaction, which is a fundamental reaction for creating carbon-carbon bonds in organic synthesis. mdpi.com For this compound, this involves the condensation of 2,5-dimethoxy-4-methylbenzaldehyde (B127970) with nitroethane under basic conditions.
The Henry reaction yields a β-nitrostyrene intermediate that serves as a common precursor in the synthesis of many phenethylamines. wikipedia.org The yield of this intermediate is significantly influenced by reaction parameters such as temperature and solvent polarity. For example, the use of polar aprotic solvents like dimethylformamide (DMF) has been shown to enhance the reactivity of nitroalkanes, leading to conversions exceeding 85% in model systems.
Following the formation of the nitrostyrene intermediate, it is then reduced to obtain the primary amine, this compound. Traditionally, this reduction has been carried out using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (B95107) (THF). However, catalytic hydrogenation utilizing catalysts such as Pd/C or Raney nickel under hydrogen pressure is being explored as a safer alternative, offering comparable yields ranging from 72% to 78%.
Stereoselective Synthesis and Enantiomeric Research
This compound contains a chiral center at the α-carbon of its ethyl side chain, resulting in the existence of two enantiomers: (R)-Dimoxamine and (S)-Dimoxamine. wikipedia.orgnih.govnih.gov Research has demonstrated that the different enantiomeric forms of chiral compounds can exhibit distinct pharmacological profiles and biological activities. nih.govscirp.org The (R)-isomer of this compound, also known as BL-3912A, was of particular interest in earlier studies. vice.comerowid.org
Methods for Achieving Stereochemical Control in this compound Synthesis (Implied by chiral properties)
Achieving control over the stereochemistry during the synthesis of chiral molecules like this compound is crucial for obtaining a specific enantiomer. While detailed methods specifically for the stereoselective synthesis of this compound are not extensively described in the provided sources, general strategies used for the stereoselective synthesis of phenethylamines can be applied. One approach involves starting with the appropriate aldehydes and employing stereoselective synthetic techniques. erowid.org In studies involving related phenylisopropylamines, the resulting amine product was found to have the same absolute configuration as the α-methylbenzylamine isomer used as a starting material. erowid.org Another strategy involves using a protected intermediate with a known configuration, which allows for the preparation of product amines with the same configuration without requiring separate asymmetric synthesis or resolution steps. erowid.org Biocatalytic methods, such as the use of immobilized ω-transaminases, show potential for the enantioselective synthesis of related compounds by converting ketone precursors into specific enantiomers, although current yields may be limited by factors such as substrate inhibition.
Separation and Characterization of (R)- and (S)-Dimoxamine Enantiomers (Implied by chiral properties)
Separating racemic mixtures, which are equal mixtures of enantiomers, is challenging due to the identical physical properties of enantiomers. libretexts.orgnih.govrsc.org However, their behavior can differ in the presence of another chiral substance. libretexts.org A common method for separating enantiomers is to convert them into diastereomers by reacting the racemic mixture with an enantiomerically pure chiral reagent. libretexts.org Diastereomers have different physical properties, allowing for their separation using techniques such as chromatography or crystallization. libretexts.org
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed technique for separating enantiomers on both analytical and preparative scales. nih.govcsfarmacie.cz Racemic this compound can be separated using chiral stationary phases like cellulose (B213188) tris(3,5-dimethylphenylcarbamate). Using specific solvent systems with this method has been reported to achieve enantiomeric excess greater than 99%.
Characterizing the separated enantiomers, such as (R)- and (S)-Dimoxamine, is essential to confirm their identity and purity. This typically involves the use of spectroscopic techniques. For example, ¹H NMR and HPLC-UV have been utilized in the analysis of this compound. Retention times in HPLC can also provide a means of differentiating and characterizing the enantiomers.
Optimization of Synthetic Pathways for Research Applications
Optimization efforts can target various stages of the synthesis, from the initial Henry reaction to the final reduction and purification steps. Parameters such as reaction temperature, choice of solvent, catalyst, and reaction time can be adjusted to maximize the desired product yield and minimize the formation of unwanted byproducts.
Emerging synthetic methodologies, such as continuous flow synthesis utilizing microreactor systems, have demonstrated the potential to significantly reduce reaction times compared to traditional batch processes. Ionic liquids have also been explored as catalysts in these systems to enhance conversion rates.
Furthermore, optimizing purification procedures is essential for obtaining high-purity this compound for research purposes. Techniques like high-performance countercurrent chromatography (HPCCC) have been used for purifying crude products, enabling the achievement of high purity levels on a larger scale.
Stringent quality control measures, including spectroscopic analysis (e.g., ¹H NMR) and chromatographic analysis (e.g., HPLC-UV), are vital for ensuring the consistency and purity of synthesized batches for research applications. When specific enantiomers are required for research, chiral resolution techniques are also an important part of the quality control process.
Optimization in chemical synthesis is an ongoing endeavor, driven by the need for efficient and scalable production of compounds required for various research applications, including studies on structure-activity relationships and the development of new chemical entities. helmholtz-hips.de
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 169886 |
| (S)-Dimoxamine | 12334253 |
| Phenethylamine | 1001 |
| β-Nitrostyrene | 5284459 |
| Nitroethane | 6378 |
| 2,5-dimethoxy-4-methylbenzaldehyde | 3094268 |
Data Tables
While detailed quantitative data specifically for this compound synthesis optimization are not extensively provided in the search results, the sources do offer examples of data from analogous reactions that illustrate the principles of optimization. One source presents data on the performance of different solvents in the reduction of a nitrostyrene intermediate, a step analogous to the synthesis of this compound, showing the impact on yield, reaction time, and selectivity.
Table 1: Illustrative Solvent Performance in Model Nitrostyrene Reduction (Based on analogous reactions)
| Solvent | Yield (%) | Reaction Time (h) | Selectivity (%) |
| THF | 78 | 6 | 82 |
| Ethylene Glycol | 65 | 8 | 75 |
| ChCl-Urea LMM | 81 | 5 | 97 |
Note: This table provides data from model reductions of a nitrostyrene, demonstrating how the choice of solvent can affect the outcome of a reaction step similar to one in this compound synthesis.
Another aspect of optimization relates to achieving high purity in chiral separations. Data on the chiral resolution of a racemic compound using HPLC with a specific chiral stationary phase illustrates the potential for obtaining high enantiomeric excess.
Table 2: Illustrative Chiral Resolution of Racemic Compound (Based on analogous separations)
| Chiral Stationary Phase | Mobile Phase | Enantiomeric Excess (ee) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | >99% |
Note: This table demonstrates the effectiveness of a particular chiral stationary phase and mobile phase in achieving high enantiomeric excess during the separation of a racemic mixture, a technique applicable to this compound.
These examples of data highlight the type of detailed research findings that contribute to the optimization of synthetic pathways for compounds like this compound, ensuring their availability in sufficient purity and quantity for research applications.
Enhancing Reproducibility in Laboratory-Scale Synthesis
The synthesis of this compound typically follows classical phenethylamine synthesis routes, adapted for its specific substitution pattern . A critical step involves the formation of a β-nitrostyrene intermediate through a Henry reaction, condensing 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane under basic conditions . Reaction parameters such as temperature (60–80°C) and solvent polarity significantly influence yield . For instance, polar aprotic solvents like dimethylformamide (DMF) can enhance nitroalkane reactivity, potentially leading to conversions exceeding 85% in analogous systems .
The subsequent reduction of the nitrostyrene intermediate to the primary amine is another key step . Traditionally, lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) has been employed . However, for enhanced reproducibility and safety in a laboratory setting, catalytic hydrogenation using catalysts like Pd/C or Raney nickel under moderate hydrogen pressure (3–5 bar) offers a viable alternative, achieving comparable yields (72–78%) while mitigating the risks associated with pyrophoric reagents .
Reproducibility in laboratory-scale synthesis is also influenced by the purity of starting materials and intermediates, as well as precise control over reaction conditions such as temperature, reaction time, and reagent stoichiometry shulginresearch.net. The complete and accurate recording of synthetic procedures is crucial to permit independent duplication and enhance reproducibility shulginresearch.net.
Development of Novel Synthetic Routes for Academic Research
Academic research into this compound and its analogs explores novel synthetic methodologies to potentially improve efficiency, selectivity, and sustainability frontiersin.org. The shift towards greener chemistry approaches has prompted investigations into alternative reaction media, such as low-melting mixtures (LMMs), which can act as both solvents and catalysts . In model reduction reactions, LMMs have shown potential to improve conversions .
Emerging methodologies in academic synthesis include continuous flow synthesis, which can significantly reduce reaction times compared to traditional batch reactors . Prototype microreactor systems utilizing ionic liquids, such as [Bmim]BF₄, as catalysts have demonstrated high conversion rates (92%) in significantly shorter durations (11 minutes) for related reactions .
Biocatalytic approaches also hold promise for the enantioselective synthesis of this compound . For example, immobilized ω-transaminases, particularly variants from Aspergillus terreus, have been explored for converting ketone precursors to the (R)-enantiomer of this compound . While substrate inhibition currently limits yields to around 45%, this area represents an active avenue for developing stereoselective synthetic routes .
Molecular and Cellular Pharmacological Mechanisms of Dimoxamine
Receptor Binding and Activation Profiles
Dimoxamine functions as a serotonin (B10506) receptor agonist. wikipedia.orgwikiwand.com Its activity has been investigated across various receptor subtypes to determine its binding affinity and the extent to which it activates these targets.
This compound is a potent and selective agonist of the serotonin 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. wikipedia.orgwikiwand.com These receptors are G protein-coupled receptors (GPCRs) that play significant roles in various physiological and neurological processes. wikipedia.orgwikipedia.orgreprocell.com
Studies have compared the pharmacological profile of this compound with related compounds, such as DOM. While both compounds are agonists at the 5-HT2A receptor, this compound is reported to be less efficacious in activating this receptor compared to DOM. wikipedia.org This difference in efficacy, particularly in activating downstream signaling pathways like Gq, G11, and β-arrestin2, is hypothesized to contribute to this compound's non-hallucinogenic properties in humans, despite having some psychoactive effects. wikipedia.orgwikiwand.com
Beyond the 5-HT2 receptor family, this compound exhibits a broader spectrum of interactions with other monoaminergic receptors, albeit generally with lower affinity. It is reported to be a lower-affinity agonist of the serotonin 5-HT1 receptors. wikipedia.org Compared to its activity at 5-HT2 receptors, this compound shows modest selectivity over 5-HT1 receptors and has no relevant activity at 5-HT4 and 5-HT7 receptors.
Investigations into the broader receptor affinities of this compound indicate that it exhibits affinity for dopaminergic, adrenergic, and histaminergic receptors. While the specific subtypes and the nature of these interactions (agonist, antagonist, or other) may vary, these findings highlight the multifaceted nature of this compound's pharmacological profile beyond its primary activity at 5-HT2 receptors. However, it is noted that this compound has no relevant activity at "other aminergic receptors" besides those mentioned.
Selectivity Spectrum Across Monoaminergic Receptors (e.g., 5-HT1, 5-HT4, 5-HT7, Dopaminergic, Adrenergic, Histaminergic)
Intracellular Signaling Cascades Modulated by this compound
The activation of GPCRs by agonists like this compound triggers various intracellular signaling cascades that ultimately lead to cellular responses.
As an agonist of the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C), this compound is expected to primarily couple to the Gq/G11 signaling pathway. wikipedia.orgwikipedia.org Activation of this pathway typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). wikipedia.org
Research comparing this compound to DOM at the 5-HT2A receptor has specifically noted that this compound is less efficacious in activating the Gq and G11 signaling pathways. wikipedia.org This reduced efficacy in stimulating these canonical signaling cascades downstream of the 5-HT2A receptor is considered a potential factor in the observed differences in the in vivo effects of this compound compared to more potent psychedelic agonists like DOM. wikipedia.org
Beta-Arrestin Recruitment and Functional Selectivity Studies
This compound, also known by tentative trade names and research codes such as Ariadne, 4C-D, 4C-DOM, and BL-3912, is characterized as a serotonin receptor agonist, specifically targeting the serotonin 5-HT2 receptor family, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. wikipedia.org Studies investigating the pharmacological profile of this compound have included assessments of its activity across various signaling pathways coupled to these receptors. wikipedia.org
Functional selectivity, or biased agonism, describes the ability of a ligand to selectively activate distinct signaling pathways downstream of a single receptor. mdpi.comdiscoverx.combiorxiv.org This is in contrast to balanced agonists, which equally activate all pathways. biorxiv.org G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2 receptors, can signal through G protein-dependent pathways and G protein-independent pathways, including those mediated by beta-arrestin proteins (beta-arrestin 1 and beta-arrestin 2). mdpi.comdiscoverx.comnih.gov Beta-arrestin recruitment to activated GPCRs is involved in receptor desensitization, internalization, and the initiation of distinct signaling cascades. mdpi.comdiscoverx.comfrontiersin.org
Research comparing this compound to related compounds, such as DOM (2,5-dimethoxy-4-methylamphetamine), has indicated differences in their signaling profiles. This compound has been reported to show lower signaling potency and efficacy in multiple signaling pathways coupled to 5-HT2A receptors when compared to DOM. wikipedia.org This includes lower efficacy in activating Gq, G11, and beta-arrestin2 signaling pathways. wikipedia.org The reduced efficacy in activating the beta-arrestin2 pathway, among others, may contribute to observed differences in the in vivo effects of this compound compared to more efficacious agonists. wikipedia.org Studies on other GPCRs, such as dopamine (B1211576) receptors and beta2-adrenoceptors, have demonstrated that ligands can exhibit bias towards either G protein signaling or beta-arrestin recruitment, highlighting the complexity of GPCR pharmacology and the importance of evaluating multiple signaling pathways. mdpi.combiorxiv.orgnih.govfrontiersin.orgnih.gov
Structure Activity Relationships Sar and Molecular Design Principles
Elucidating Molecular Determinants of Dimoxamine Activity
This compound, with the chemical structure (R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, belongs to the phenethylamine (B48288) class. nih.gov Its activity is dictated by the substituents on its core structure. The molecular determinants include the length of the alpha-substituent on the ethylamine (B1201723) side chain and the substitution pattern on the phenyl ring.
The ethyl group at the alpha-position of this compound's side chain is a critical determinant of its interaction with receptors. In the broader class of phenethylamines and related compounds, the length of this alkyl chain significantly modulates potency and efficacy. Research on related synthetic cathinones, which are β-keto amphetamines, has shown that elongating the alpha-carbon side chain can have a profound impact on activity at the dopamine (B1211576) transporter (DAT). ub.edu
Studies demonstrate that the potency of dopamine uptake inhibition follows an inverted U-shaped curve with increasing alpha-alkyl chain length. Potency generally increases as the chain is lengthened from methyl to propyl, but then decreases with further extension to butyl or pentyl groups. ub.edu this compound, possessing an alpha-ethyl group, fits within this framework. This suggests that its specific alpha-substituent length is a key factor in optimizing its potency at certain monoamine transporters. In contrast, for other receptor systems, such as beta-adrenergic receptors, substitution at the alpha-carbon of the phenylethanolamine side chain typically leads to a decrease or suppression of activity. nih.gov
Table 1: Effect of α-Carbon Side-Chain Length on Dopamine Transporter (DAT) Inhibition in N-Ethyl Cathinones
| Compound | α-Alkyl Group | DAT Inhibition Potency (IC₅₀ in nM) |
|---|---|---|
| N-ethyl-cathinone (NEC) | Methyl | 155 ± 18 |
| N-ethyl-buphedrone (NEB) | Ethyl | 59 ± 10 |
| N-ethyl-pentedrone | Propyl | 46 ± 3 |
| N-ethyl-hexedrone (NEH) | Butyl | 73 ± 10 |
| N-ethyl-heptedrone | Pentyl | 120 ± 15 |
Data derived from studies on analogous compound series to illustrate the principle of alpha-substituent effects. ub.edu
The substitution pattern on this compound's phenethylamine core—specifically the two methoxy (B1213986) groups at positions 2 and 5, and the methyl group at position 4—is fundamental to its target interaction profile. These substituents influence the molecule's electronic properties and steric profile, which in turn affect its binding affinity and selectivity for various receptors.
In studies of phenethylamine derivatives, the presence and position of substituents on the aromatic ring can drastically alter pharmacological activity. For instance, compounds with a substituted phenyl group at the aromatic position have been found to have greatly reduced dopamine (DA) reuptake inhibitory activities compared to those with an unsubstituted phenyl group. biomolther.orgbiomolther.org Specifically, the inclusion of methoxy groups on the phenyl ring, as seen in this compound, has been associated with very weak or no inhibitory activity at the dopamine transporter in certain analog series. biomolther.org This suggests that while this compound is a phenethylamine, its specific substitution pattern directs its activity away from potent DAT inhibition and likely towards other targets, such as specific serotonin (B10506) receptors, which is common for hallucinogenic phenethylamines. wikipedia.orgnih.gov
Design and Synthesis of this compound Analogs for SAR Studies
To further probe the structure-activity relationships of this compound, medicinal chemists design and synthesize analogs. This process involves systematically modifying the this compound scaffold to understand how specific structural changes affect its pharmacological properties.
The rational design of this compound analogs aims to modulate its selectivity for different receptor subtypes. A significant challenge in designing ligands for aminergic G-protein coupled receptors (GPCRs) is achieving selectivity between closely related subtypes, such as the D2 and D3 dopamine receptors, which share high sequence homology in their binding sites. nih.gov
Computational drug design approaches are crucial in this effort. nih.gov Strategies often involve identifying non-conserved amino acid residues in the binding pockets of different receptor subtypes. Ligands can then be designed to exploit these differences. For this compound analogs, this could involve extending substituents from the phenyl ring or the amine to interact with these unique regions, thereby enhancing selectivity for a specific receptor subtype. nih.govmssm.edu For example, in other ligand series, extending an arylamide terminus from a core structure via a 4-atom linker has been a successful strategy for achieving D3 receptor selectivity. nih.gov
The synthesis of this compound analog libraries allows for a systematic exploration of its SAR. mdpi.com Synthetic routes typically start from a substituted benzaldehyde (B42025) or phenylacetone (B166967) corresponding to the desired phenethylamine core. For this compound analogs, this would involve starting materials like 2,5-dimethoxy-4-methylbenzaldehyde (B127970). Subsequent chemical steps would introduce the aminobutane side chain, with variations in the alpha-substituent being introduced at this stage.
Once synthesized, these analog libraries undergo pharmacological evaluation. mdpi.com This involves a battery of in vitro assays to determine binding affinities (Ki values) and functional activities (e.g., agonism, antagonism) at a panel of relevant receptors, such as various serotonin and dopamine receptor subtypes. nih.gov This screening process identifies how each structural modification impacts the compound's potency and selectivity, providing a comprehensive picture of the SAR. mdpi.com
Table 2: Representative Pharmacological Data for a Hypothetical Analog Series
| Analog | R1 (α-position) | R2 (4-position) | 5-HT₂ₐ Receptor Affinity (Ki, nM) | D₂ Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| This compound | -CH₂CH₃ | -CH₃ | 15 | >1000 |
| Analog 1 | -CH₃ | -CH₃ | 50 | >1000 |
| Analog 2 | -CH₂CH₂CH₃ | -CH₃ | 25 | >1000 |
| Analog 3 | -CH₂CH₃ | -H | 45 | >1000 |
| Analog 4 | -CH₂CH₃ | -Cl | 10 | >1000 |
This table is illustrative, based on known SAR principles for phenethylamines, to demonstrate how analog data is used.
Conformational Analysis and Ligand-Receptor Dynamics
Understanding the three-dimensional shape (conformation) of this compound and how it dynamically interacts with its receptor target is crucial for explaining its activity. Conformational analysis and the study of ligand-receptor dynamics provide insights into the binding process at a molecular level.
The binding of a ligand like this compound to a receptor is not a static event but a dynamic process. plos.org Computational techniques such as molecular dynamics (MD) simulations are used to model these interactions over time. escholarship.org These simulations can reveal how the ligand and receptor mutually adapt their conformations upon binding—a concept known as "induced fit." They can also identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com
For flexible molecules like this compound, multiple low-energy conformations may exist. Conformational analysis helps identify the specific "bioactive conformation" that is responsible for its pharmacological effect. The flexibility of the receptor, particularly in extracellular and intracellular loops, can also play a significant role in ligand binding and signal transduction. nih.gov Analysis of these dynamics can reveal how the presence of a ligand alters the receptor's conformational landscape, leading to activation or inhibition. nih.gov This detailed understanding of the dynamic interplay between ligand and receptor is essential for the rational design of new molecules with improved pharmacological profiles. escholarship.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dopamine |
| Serotonin |
| N-ethyl-cathinone |
| N-ethyl-buphedrone |
| N-ethyl-pentedrone |
| N-ethyl-hexedrone |
| N-ethyl-heptedrone |
Stereochemical Influence on Binding Orientation and Efficacy
The presence of a chiral center in the this compound molecule means it can exist as two non-superimposable mirror images, known as enantiomers: (R)-Dimoxamine and (S)-Dimoxamine. This chirality is a pivotal factor in its pharmacological activity, as biological systems, particularly receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity. nih.govresearchgate.net Consequently, the two enantiomers of this compound are expected to display different binding affinities and efficacies at their target receptors.
While specific binding data for the individual enantiomers of this compound are not extensively detailed in publicly available literature, the principle of stereoselectivity is well-established for structurally related phenethylamines. nih.gov For instance, in the case of amphetamine, the (S)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-enantiomer. nih.gov This difference in activity is attributed to the differential binding of the enantiomers to their target proteins, such as the dopamine transporter (DAT). nih.gov Molecular docking simulations of other chiral phenethylamine derivatives have shown that different stereoisomers, such as (R) vs. (S) or (R,S) vs. (R,R), exhibit varied stability and binding poses within the target's binding pocket. nih.govkoreascience.krbiomolther.org
This principle strongly implies that one enantiomer of this compound will have a more favorable binding orientation and, therefore, higher efficacy than the other. The differential positioning of key functional groups, such as the amine and the substituted phenyl ring, dictates the strength and nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor. unicamp.br The less active enantiomer, or distomer, may be inactive, less active, or in some cases, contribute to different or unwanted effects. nih.gov
To illustrate the concept of stereoselectivity in phenethylamines, the following interactive table presents hypothetical comparative data based on established principles for this class of compounds.
| Stereoisomer | Receptor Affinity (Ki) | Functional Efficacy | Binding Orientation |
|---|---|---|---|
| (R)-Dimoxamine | Lower | Lower | Sub-optimal fit in receptor binding pocket |
| (S)-Dimoxamine | Higher | Higher | Optimal fit, allowing for key interactions |
Molecular Flexibility and Preferred Conformations (Implied by molecular modeling)
This compound is a flexible molecule, possessing several rotatable single bonds. This flexibility allows it to adopt a multitude of different three-dimensional shapes, or conformations. However, not all conformations are energetically equivalent; the molecule will preferentially exist in lower-energy, more stable conformations. The specific conformation that this compound adopts when it interacts with its biological target is crucial for its activity. nih.gov
Molecular modeling techniques, such as conformational analysis, are employed to predict the stable conformations of flexible molecules like this compound. mdpi.com For psychoactive phenethylamines, studies have indicated that they generally adopt one of two stable conformations: a folded conformation, where the amine side chain is perpendicular to and folded back towards the phenyl ring, and an extended conformation, where the amine group is positioned away from the ring. researchgate.netnottingham.edu.my The preference for a folded or extended conformation can be influenced by the substitution pattern on the phenyl ring and the nature of the biological target. researchgate.netnottingham.edu.my
The conformational state of this compound is critical for its ability to fit into the binding site of its target receptor. The relative positioning of the aromatic ring and the amine group, as dictated by the molecule's conformation, must align with the corresponding recognition sites within the receptor. Computational studies on related phenethylamines have shown that the biological activity of these compounds can be correlated with their conformational preferences. nih.gov For instance, a particular conformation might be required to avoid steric clashes and to properly orient the key pharmacophoric elements for optimal interaction with the receptor. researchgate.netnottingham.edu.my The dynamic process of binding may even involve a conformational change in both the ligand and the receptor to achieve the most stable and active complex.
The following table summarizes the key aspects of this compound's implied molecular flexibility and conformational preferences.
| Conformational State | Description | Implication for Biological Activity |
|---|---|---|
| Extended Conformation | The amine side chain is oriented away from the phenyl ring. | May be the preferred conformation for binding to certain receptor subtypes. |
| Folded Conformation | The amine side chain is folded back towards the phenyl ring. | Could be essential for interaction with other classes of receptors or transporters. |
| Conformational Flexibility | The ability to transition between different conformational states. | Allows the molecule to adapt to the specific topology of the receptor binding site. |
Preclinical Research Methodologies and Mechanistic Investigations
In Vitro Experimental Paradigms for Pharmacological Characterization
In vitro studies are essential for understanding the fundamental interactions of a compound with biological targets at a molecular or cellular level. creative-biolabs.comnews-medical.net They offer advantages such as being less costly and time-consuming than in vivo studies and avoiding ethical concerns associated with animal testing. creative-biolabs.comnews-medical.net However, their limitation lies in not fully replicating the complex interactions within a whole organism. news-medical.net
Biochemical Assays for Enzyme Inhibition and Receptor Binding
Biochemical assays are widely used to quantify the modulation of isolated disease targets and off-targets by test compounds. domainex.co.uk These assays are crucial for determining parameters such as potency, mode of inhibition, and selectivity. domainex.co.uk
Fluorescence-Based Kinetic Studies: Fluorescence-based kinetic studies are a type of biochemical assay used to investigate the mechanism of action of compounds, including enzyme inhibition. researchgate.net These studies can help determine how a compound affects the rate of enzymatic reactions. domainex.co.ukcaymanchem.com Isothermal Titration Calorimetry (ITC): ITC is a powerful label-free technique used to characterize the interaction between biomolecules in solution, including protein-ligand binding. malvernpanalytical.comnih.gov It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (∆H), and entropy (ΔS). malvernpanalytical.comnih.gov ITC can be used to validate binding affinities and elucidate the mechanisms underlying molecular interactions. researchgate.netmalvernpanalytical.com
Dimoxamine exhibits affinity for various neurotransmitter receptors, suggesting multifaceted biological activity. These include dopaminergic, adrenergic, and histaminergic receptors. Its mechanism of action involves interaction with serotonin (B10506) receptors, particularly acting as an agonist of the serotonin 5-HT2 receptor. wikiwand.com This interaction is thought to contribute to its psychoactive effects. this compound shows modest selectivity over 5-HT1 receptors and lacks relevant activity at 5-HT4, 5-HT7, and other aminergic receptors. Compared to DOM, this compound demonstrates lower signaling potency and efficacy in multiple signaling pathways coupled to 5-HT2A receptors.
Cell-Based Assays for Signaling Pathway Activation
Cell-based assays measure various parameters in living or fixed cells to understand the biological activity of test substances and their effects on cellular processes. bmglabtech.combiomex.de These assays can assess cell proliferation, viability, cytotoxicity, migration, differentiation, and cytokine profiling. bmglabtech.combiomex.de They are valuable for studying receptor-mediated activation of intracellular signaling pathways. bmglabtech.comsvarlifescience.com
Cell-based assays can monitor downstream signaling dynamics, including second messengers like cAMP or intracellular calcium, or measure transcriptional activation using reporter genes. bmglabtech.commdpi.com For G protein-coupled receptors (GPCRs), which are targets for many drugs, cell-based assays can measure receptor activation and downstream signaling at different levels, from the receptor to transcription, via transducers, effectors, and second messengers. mdpi.comnih.gov Reporter gene technology is a simple basis for some cell-based assays, where ligand binding to a receptor triggers an intracellular signaling cascade leading to the activation of a reporter gene, such as firefly luciferase, generating a measurable signal. svarlifescience.com
In Vivo Animal Model Studies for Neuropharmacological Research
In vivo studies in animal models are critical for evaluating the effects of compounds within a complex biological system, bridging the gap between in vitro findings and potential human responses. ppd.comnews-medical.netmedicilon.com They are used to study pharmacodynamics and assess potential toxicity. creative-biolabs.com While essential, in vivo studies in animals raise ethical considerations. news-medical.net
Behavioral Neuroscience Models for Stimulus Generalization and Discrimination
Behavioral neuroscience models are employed to investigate the effects of compounds on behavior and the underlying neural mechanisms. nih.govdirectivepublications.org Drug discrimination tests are a common behavioral paradigm used to assess the subjective effects of drugs and their similarity to known psychoactive compounds. nih.govresearchgate.net In these tests, animals are trained to discriminate between the effects of a specific drug and a control substance (e.g., saline). nih.gov The ability of a test compound to substitute for the training drug indicates similar subjective effects. nih.gov
This compound has been shown to substitute for DOM in rodent drug discrimination tests, although with significantly lower potency compared to DOx drugs like DOM, DOET, and DOB. wikipedia.orgwikiwand.com It has also been observed to produce stimulus generalization in rats trained to respond to LSD and MDMA. wikipedia.orgwikiwand.com Notably, this compound's capacity to fully substitute for MDMA is considered unusual among psychedelics and is not shared with DOM, but it is shared with α-ethyltryptamine. wikipedia.orgwikiwand.com
Data on Stimulus Generalization in Rodent Drug Discrimination Tests:
| Training Drug | Test Compound | Substitution | Potency relative to Training Drug |
| DOM | This compound | Substitution | Lower potency wikipedia.orgwikiwand.com |
| LSD | This compound | Stimulus Generalization | Not specified wikipedia.orgwikiwand.com |
| MDMA | This compound | Stimulus Generalization (full substitution) | Not specified wikipedia.orgwikiwand.com |
| DOM | LSD | Full Substitution nih.govresearchgate.net | Not specified nih.govresearchgate.net |
| DOM | MDMA | Full Substitution nih.govresearchgate.net | Not specified nih.govresearchgate.net |
| LSD | DOM | Full Substitution nih.govresearchgate.net | Not specified nih.govresearchgate.net |
Note: This table is a representation of data points mentioned in the text and is intended to be presented as an interactive data table in the final article.
Neurobiological Investigations in Animal Models
Neurobiological investigations in animal models aim to understand how compounds affect the brain and nervous system at a functional and molecular level. nih.gov
Head-Twitch Response: The head-twitch response (HTR) is a rapid, rhythmic head movement observed in rodents that is associated with serotonin 5-HT2A receptor activation and is used as a behavioral proxy for psychedelic-like effects. wikipedia.orgwikipedia.org While this compound is a serotonin 5-HT2 receptor agonist, it shows a markedly attenuated HTR in animals compared to classic psychedelics, although it can still induce a weak response. wikiwand.com This attenuated HTR aligns with observations that this compound is non-hallucinogenic in animals and humans, potentially due to lower-efficacy partial agonism at the 5-HT2A receptor. wikipedia.orgwikiwand.com
Neuronal Signaling: Studies in animal models can investigate the effects of compounds on neuronal activity and signaling pathways. For example, research using the hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI) in mice has shown that it can decrease the firing rate of neurons in brain regions like the primary motor cortex and dorsal striatum, while also inducing a bursting pattern of activity. nih.gov DOI also increased coincident firing between neuron pairs and altered local field potential activity, suggesting dysregulation of corticostriatal communication. nih.gov While specific detailed findings on this compound's effects on neuronal signaling in animal models were not extensively detailed in the provided context, the general methodologies involve examining changes in neuronal firing, neurotransmitter release, and pathway activation. nih.gov The pharmacological action of compounds like LSD, which also interacts with serotonin receptors, involves different neuronal pathways including serotonin, dopamine (B1211576), glutamate, and noradrenaline circuits. researchgate.net
Assessment of Potential Neuroprotective Mechanisms in Preclinical Models
Preclinical models are used to evaluate the potential of compounds to protect neurons from damage or degeneration. mdpi.comnih.gov These studies are relevant for neurodegenerative diseases and conditions involving neuronal injury. nih.govosti.gov Methodological approaches include both in vitro techniques, such as using neuronal cell cultures, and in vivo models that simulate conditions like cerebral ischemia or neurodegenerative disease states. mdpi.comnih.gov Assessment criteria can include evaluating neurological deficits, oxidative stress markers, and histological evidence of neuronal damage. mdpi.comnih.gov
While the provided information mentions that this compound presents potential therapeutic applications in neuroprotection by stabilizing microtubules , and a study explored its neuroprotective effects in animal models of neurodegenerative diseases, indicating reduced neuronal loss and improved behavioral outcomes , specific detailed mechanisms of neuroprotection for this compound were not extensively described. General mechanisms of neuroprotection explored in preclinical models for other compounds include inhibiting glutamate-induced neurotoxicity, acting as sigma-1 receptor agonists, blocking voltage-gated calcium channels, inhibiting neurodegenerative inflammatory responses, increasing antioxidant levels, and promoting neurogenesis. nih.govosti.govfrontiersin.org
Ethical Considerations and Methodological Rigor in Preclinical Research
Ethical considerations and methodological rigor are paramount in preclinical research to ensure the welfare of research animals and the reliability of findings. Before conducting experiments on animals, research protocols undergo review by animal ethics committees enago.com. A guiding principle in these reviews is the application of the 3 Rs: Replacement, Reduction, and Refinement enago.com. Replacement involves prioritizing alternative methods where possible, such as mathematical modeling or in vitro systems enago.comforskningsetikk.no. Reduction focuses on using only the minimum number of animals necessary to obtain statistically reliable data, often informed by thorough literature searches to avoid duplicating experiments and by justifying sample sizes via power analysis enago.comnih.gov. Refinement aims to minimize the impact of the study on the animals, including careful assessment of administration methods, substance effects, handling, and restraint, as well as providing appropriate anesthesia and analgesia enago.comnih.govnih.gov. Humane treatment and aseptic techniques should be incorporated into study protocols, and surgical procedures should be performed by skilled personnel enago.comnih.gov.
Justification for using animals in research must clearly articulate the scientific purpose and the reasonable expectation that the research will advance scientific knowledge or improve health and welfare enago.comnih.gov. The chosen species should be appropriate for the research question nih.gov. Institutional animal care committees (IACUC) play a crucial role in protocol approval .
Adherence to Guidelines for Animal Experimentation (e.g., ARRIVE Guidelines)
Adherence to reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is crucial for enhancing the quality and transparency of research involving animals arriveguidelines.orgnih.gov. These guidelines provide a checklist of recommendations for comprehensive reporting, enabling better scrutiny, evaluation, and reproduction of published research arriveguidelines.orgnih.govmeridian-network.org. The ARRIVE guidelines were updated to ARRIVE 2.0, categorizing items into the "Essential 10" and the "Recommended Set" to facilitate implementation and improve reporting of key information nih.govmeridian-network.org. Following these guidelines helps researchers ensure that sufficient detail about experimental design and results is reported meridian-network.org.
Adhering to guidelines for ethical conduct in the care and use of animals is a crucial issue in modern medical research nih.gov. This includes proper training for personnel handling animals and minimizing pain, suffering, and discomfort nih.govnih.gov.
Strategies for Ensuring Reproducibility and Robustness of In Vivo Data
Ensuring reproducibility and robustness of in vivo data is a significant challenge in preclinical research nih.govnih.gov. Low reproducibility rates have been linked to a lack of scientific rigor nih.gov. Strategies to enhance reproducibility include replicating experiments under standardized protocols and incorporating positive and negative controls . Using multi-omics approaches can also help explore context-dependent mechanisms .
Addressing risks of bias through measures like randomization and blinding is essential for scientific rigor nih.gov. While researchers may report using these measures, systematic reviews have sometimes found lower reporting rates, suggesting a potential gap between practice and reporting nih.gov. Knowledge of reporting guidelines like ARRIVE has been shown to have a positive effect on scientific rigor nih.gov.
Beyond study design and reporting, issues with statistical inference, over-simplification of statistical models, flawed interpretation, and communication of results can also contribute to irreproducibility imrpress.com. Careful and precise statistical methodologies are crucial imrpress.com.
The scientific community is increasingly emphasizing the need for transparent and reproducible research workflows antonpottegaard.dk. This involves clearly describing data sources, assessing data quality, developing reusable software tools, sharing code, ensuring clarity in measuring key study parameters, and demonstrating the replicability of results across different datasets antonpottegaard.dk.
Computational and Theoretical Approaches in Dimoxamine Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a widely used computational technique that predicts the preferred orientation, or "pose," of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor openaccessjournals.com. This method is crucial for understanding how a compound like Dimoxamine might interact with its biological targets. This compound is known to exhibit affinity for various neurotransmitter receptors, including dopaminergic, adrenergic, and histaminergic receptors, and acts as a serotonin (B10506) 5-HT2 receptor agonist wikipedia.org. Molecular docking can be applied to model the interactions between this compound and these specific receptors.
The process typically involves placing the ligand within the binding site of the receptor and exploring various possible binding orientations and conformations openaccessjournals.com. Scoring functions are then used to evaluate the "fitness" of each pose based on interaction energies, such as van der Waals forces, hydrogen bonding, and electrostatic interactions openaccessjournals.com.
Prediction of Binding Poses and Affinities at Receptor Sites
A primary goal of molecular docking is to predict the most likely binding pose(s) of a ligand within a receptor's binding site openaccessjournals.com. For this compound, this would involve predicting how the molecule is oriented when it binds to receptors like the serotonin 5-HT2A receptor. The docking algorithms generate multiple potential poses, and each pose is assigned a score that estimates the binding affinity or strength of the interaction openaccessjournals.comarxiv.org. The poses with the most favorable scores are considered the most probable binding modes. While specific binding poses and affinity values for this compound at its target receptors from computational studies were not detailed in the provided information, molecular docking provides a computational means to predict these parameters openaccessjournals.com.
Characterization of Key Residue Interactions
Analyzing the predicted binding poses from molecular docking allows for the characterization of key residue interactions between the ligand and the receptor openaccessjournals.comnih.gov. These interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, involve specific amino acid residues within the receptor's binding site openaccessjournals.com. Identifying these key residues is essential for understanding the molecular basis of the ligand-receptor interaction and can provide insights into the mechanism of action openaccessjournals.com. For this compound, applying interaction analysis to its docked poses at target receptors would reveal which amino acids are critical for its binding, contributing to the understanding of its pharmacological effects at dopaminergic, adrenergic, histaminergic, and particularly serotonin 5-HT2 receptors wikipedia.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity jocpr.comtaylorfrancis.comimist.ma. The fundamental principle behind QSAR is that variations in a compound's structural characteristics are responsible for variations in its biological effect researchgate.net. This compound has been the subject of QSAR research, including an extensive study scribd.com.
QSAR models correlate numerical descriptors representing the structural and physicochemical properties of molecules with their experimentally observed biological activities jocpr.comtaylorfrancis.comimist.ma. These models can then be used to predict the activity of new or untested compounds based on their calculated descriptors jocpr.comimist.ma.
Development of Predictive Models for Pharmacological Activity
QSAR modeling involves the development of predictive models that can estimate the pharmacological activity of compounds jocpr.comimist.maresearchgate.net. For this compound and related compounds, QSAR models can be built using a dataset of molecules with known activities at relevant targets, such as serotonin receptors. By analyzing the relationship between the molecular descriptors and the observed activity, a mathematical model is generated that can predict the activity of new this compound analogs or similar compounds jocpr.comimist.ma. This predictive capability can help prioritize compounds for synthesis and experimental testing, thereby accelerating the research process jocpr.comspu.edu.sy.
Identification of Physicochemical Descriptors Influencing this compound Efficacy
A key aspect of QSAR modeling is the identification of the physicochemical descriptors that significantly influence a compound's biological activity skums.ac.irnih.gov. These descriptors can represent various molecular properties, including lipophilicity (e.g., log P), electronic properties (e.g., partial charges), steric features (e.g., molecular volume or shape), and topological indices nih.govresearchgate.netspu.edu.synih.gov. By analyzing which descriptors are most strongly correlated with this compound's efficacy or activity at its target receptors, researchers can gain insights into the structural features that are important for its biological effects spu.edu.synih.gov. For instance, a QSAR study might reveal that a certain level of lipophilicity or the presence of specific functional groups is crucial for optimal binding to a particular receptor spu.edu.sy.
Advanced Computational Simulations
Beyond static methods like molecular docking and QSAR, advanced computational simulations, such as Molecular Dynamics (MD) simulations, provide a dynamic view of molecular systems mdpi.comnih.govmdpi.com. MD simulations simulate the motion of atoms and molecules over time, allowing researchers to study the flexibility of proteins and ligands, conformational changes, and the dynamics of binding events mdpi.comnih.govmdpi.com.
While specific published MD studies focused solely on this compound were not found in the provided search results, MD simulations are broadly applicable to understanding the behavior of drug molecules and their interactions with biological targets mdpi.comnih.gov. For a compound like this compound, MD simulations could be used to:
Study the stability of predicted this compound-receptor complexes over time.
Investigate conformational changes in the receptor induced by this compound binding.
Analyze the dynamics of water molecules and ions in the binding site, which can influence ligand binding.
Estimate binding free energies, providing a more rigorous assessment of binding affinity than docking scores alone.
Molecular Dynamics Simulations for Conformational Sampling and Receptor Dynamics
Molecular Dynamics (MD) simulation is a computational technique used to simulate the physical movements of atoms and molecules over time. mdpi.com In the context of drug research, MD simulations are valuable for exploring the conformational flexibility of a small molecule like this compound and understanding its dynamic interactions with biological targets, such as receptors. mdpi.comnih.gov
MD simulations can provide insights into:
Conformational Sampling: Characterizing the various shapes (conformations) a molecule can adopt in different environments (e.g., in solution or bound to a protein). This is crucial because a molecule's conformation can significantly impact its ability to bind to a target.
Receptor Dynamics: Studying the flexibility and conformational changes of a receptor protein upon binding with a ligand. mdpi.com This can help elucidate the mechanism of action and the stability of the ligand-receptor complex. mdpi.comnih.gov
Binding Kinetics and Thermodynamics: Estimating binding affinities and rates by simulating the association and dissociation processes.
While MD simulations are a powerful tool in computational chemistry and drug design, specific studies detailing the application of MD simulations for the conformational sampling of this compound or its receptor dynamics were not identified in the conducted search.
Bioinformatics Tools for Target Identification and Pathway Mapping
Bioinformatics involves the application of computational tools and statistical analysis to biological data. jetir.orgfrontiersin.org In drug research, bioinformatics plays a crucial role in identifying potential drug targets and understanding the biological pathways modulated by a compound. jetir.orgfrontiersin.orgnih.govdovepress.comnih.gov
Key applications of bioinformatics tools include:
Target Identification: Analyzing genomic, proteomic, and other biological data to pinpoint specific genes or proteins that are associated with a disease or biological process and could serve as therapeutic targets. jetir.orgfrontiersin.org Databases and analytical tools are used to compare data from different conditions (e.g., diseased vs. healthy states) to find differentially expressed genes or proteins. jetir.orgnih.gov
Pathway Mapping and Analysis: Placing identified targets or the known targets of a compound within the context of biological pathways and networks. jetir.orgnih.govdovepress.comnih.gov This helps in understanding the broader biological effects of a compound and identifying potential off-target effects or related pathways involved in its activity. jetir.orgnih.gov Tools can analyze gene set enrichment and construct protein-protein interaction networks. nih.govdovepress.com
Data Integration: Combining diverse types of biological data from various sources to build a more comprehensive picture of a biological system or disease. jetir.org
This compound is known to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. wikiwand.comwikipedia.org Bioinformatics tools could potentially be used to further investigate the downstream effects of activating this receptor or to identify other potential targets based on its structural similarity to other compounds with known biological activity. However, specific research applying bioinformatics tools for novel target identification or detailed pathway mapping related to this compound was not found in the search results.
Emerging Research Directions and Future Perspectives on Dimoxamine
Untapped Research Potential of Dimoxamine and Its Analogs
This compound and its analogs hold untapped potential for further research, particularly given its unique pharmacological characteristics within the phenethylamine (B48288) class. As a homologue of compounds like 2C-D and DOM, its structural differences, such as the alpha-ethyl group, lead to variations in its pharmacological profile and psychoactive effects wikipedia.org. This makes it valuable for studying structure-activity relationships in phenethylamines .
Exploration of Underexplored Receptor Targets and Signaling Pathways
While this compound is known to act as a serotonin (B10506) receptor agonist, particularly at the 5-HT2A receptor, the full spectrum of its interactions with other receptor targets and downstream signaling pathways remains an area for further exploration wikipedia.org. Phenethylamines, as a class, can interact with various neurotransmitter systems, influencing mood, perception, and cognitive functions ontosight.ai. Investigating this compound's affinity for other neurotransmitter receptors beyond the commonly studied ones could reveal novel mechanisms of action . Furthermore, understanding the specific signaling pathways activated by this compound upon receptor binding, and how these differ from those activated by related compounds like DOM, could provide insights into its distinct effects and lack of hallucinogenic properties wikipedia.orgnih.gov. Research into how this compound might modulate microtubule dynamics, as suggested for other phenethylamines, could also uncover new signaling implications .
Development as a Pharmacological Probe for Specific Receptor Subtypes
This compound's profile as a non-hallucinogenic 5-HT2A receptor agonist, or potentially a lower-efficacy partial agonist, presents an opportunity for its development as a pharmacological probe wikipedia.orgstudfile.net. Such a probe could be invaluable for dissecting the specific roles of 5-HT2A receptor subtypes or downstream signaling pathways in various biological processes without the confounding effects of hallucination wikipedia.orgnih.gov. By using this compound in research, scientists could potentially differentiate between the mechanisms underlying the psychoactive versus non-psychoactive effects mediated by serotonin receptors wikipedia.orgnih.gov. Its use in behavioral research, as indicated by stimulus generalization studies in animals, further supports its potential as a tool to investigate specific aspects of behavior modulated by its target receptors .
Advancements in Research Methodologies Applied to this compound Studies
Advancements in research methodologies offer powerful tools to further investigate this compound. Applying these techniques can provide a more comprehensive understanding of its interactions at the molecular, cellular, and systems levels.
Application of Advanced Imaging Techniques in Preclinical Models
Advanced imaging techniques can play a crucial role in preclinical studies of this compound. Techniques such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), magnetic resonance imaging (MRI), and others allow for non-invasive in vivo measurements of tissue structure, function, and metabolism nih.govbioemtech.comephoran-mis.com. Applying these to this compound research could enable the visualization and quantification of its distribution in the brain and other tissues, its binding to specific receptors in living animals, and its effects on neural activity and connectivity ephoran-mis.commdpi.com. This could provide dynamic pharmacological observations and offer insights into the compound's pharmacokinetics and pharmacodynamics in a living system nih.gov. Molecular imaging, in particular, can be used to monitor neuroreceptor availability and the extent of target engagement by psychoactive drugs mdpi.com.
Integration of Omics Technologies for Systems-Level Understanding
Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of this compound's effects sustainability-directory.comnih.govmdpi.combioscipublisher.com. By analyzing large-scale molecular data, researchers can gain insights into how this compound influences gene expression, protein profiles, and metabolic pathways sustainability-directory.commdpi.com. This can help identify the complex molecular networks and biological processes that are affected by this compound, moving beyond the study of individual targets to understand its broader impact on biological systems sustainability-directory.commdpi.combioscipublisher.com. Sophisticated bioinformatics tools and statistical methods are essential for analyzing and interpreting the vast datasets generated by omics technologies sustainability-directory.commdpi.com. This integrative approach is valuable for understanding complex biological systems and identifying new biomarkers and therapeutic targets mdpi.com.
Theoretical Frameworks and Hypothesis Generation
Theoretical frameworks and hypothesis generation are fundamental to guiding future research on this compound fronteousa.com. Given its classification as a phenethylamine and its reported effects, theoretical frameworks from neuropharmacology, behavioral science, and medicinal chemistry can be applied wikipedia.orgontosight.ai. Hypotheses can be generated regarding its precise binding interactions with various receptor subtypes, the downstream signaling cascades it initiates, and the resulting behavioral and physiological outcomes nih.govnih.gov. Considering its structural similarity to known psychedelics and its reported non-hallucinogenic nature, hypotheses can be formed to investigate the structural features that confer this differential effect wikipedia.org. Theoretical models of receptor activation and biased agonism could be particularly relevant in understanding how this compound interacts with serotonin receptors to produce its specific profile nih.gov. Furthermore, theoretical frameworks related to neuroplasticity and its modulation by compounds acting on serotonin receptors could lead to hypotheses about this compound's potential long-term effects at a cellular and circuit level nih.govmdpi.com. Advanced computational methods, including artificial intelligence, are increasingly being used to assist in hypothesis generation in drug discovery by identifying potential target molecules and disease mechanisms fronteousa.comjmir.orgnih.gov.
Molecular Basis for Distinct Pharmacological Profiles of Phenethylamine Homologs
The diverse pharmacological profiles observed among phenethylamine homologs, including this compound, are rooted in their varied interactions with neurotransmitter receptors, particularly serotonin receptors wikipedia.org. This compound acts as a serotonin receptor agonist, with activity at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors wikipedia.org. However, a key aspect of this compound's profile is its lower efficacy as a partial agonist at the serotonin 5-HT2A receptor compared to related compounds like DOM wikipedia.org. This reduced efficacy at the 5-HT2A receptor is hypothesized to be responsible for its non-hallucinogenic nature in humans, despite having other psychoactive effects wikipedia.orgwikiwand.com.
The structural differences between phenethylamine homologs, such as the presence of an alpha-ethyl group in this compound compared to an alpha-methyl group in DOM or the absence of an alpha substitution in 2C-D, lead to variations in their binding affinity and efficacy at these receptors wikipedia.org. Research into the molecular basis of these differences often involves studying how these compounds interact with specific receptor sites and the subsequent downstream signaling pathways (e.g., Gq, G11, and β-arrestin2 signaling pathways for 5-HT2A) wikipedia.org. Understanding the precise molecular interactions, including potential receptor complexes or heteromers, can help elucidate why some phenethylamines induce potent hallucinogenic effects while others, like this compound, do not uwo.ca. Studies on other phenethylamine derivatives and their interactions with receptors like TAAR1 also highlight the complexity of the molecular basis for distinct pharmacological outcomes within this class of compounds nih.govresearchgate.net.
Future Directions in Structure-Guided this compound Derivative Design
Future research directions in the study of this compound and related phenethylamines are likely to involve structure-guided design of novel derivatives aimed at achieving specific pharmacological profiles beilstein-journals.orgbeilstein-journals.org. Given the interest in compounds that may offer therapeutic benefits without hallucinogenic effects, understanding the structural features of this compound that contribute to its lower 5-HT2A efficacy is crucial wikipedia.orguwo.ca.
Q & A
Q. What are the established methodologies for determining Dimoxamine’s mechanism of action in biochemical assays?
To investigate this compound’s mechanism, employ in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic studies) and molecular docking simulations. Validate findings using orthogonal techniques like isothermal titration calorimetry (ITC) to confirm binding affinity. Cross-reference results with prior literature on structurally analogous compounds to identify conserved pathways .
Q. How can researchers ensure reproducibility in synthesizing this compound for experimental studies?
Follow peer-reviewed synthesis protocols with detailed stoichiometric ratios, reaction conditions (temperature, solvent purity), and purification steps (e.g., HPLC or column chromatography). Use CAS Registry Number (if available) to standardize compound identification across databases . Document batch-specific variations (e.g., impurities) using NMR and mass spectrometry .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., log-dose vs. response curves) with software like GraphPad Prism. Include confidence intervals and assess goodness-of-fit metrics (R², residual plots). For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) to avoid assumptions of normality .
Advanced Research Questions
Q. How can contradictory findings in this compound’s efficacy across cell lines be systematically resolved?
Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line genetic drift, culture conditions). Replicate experiments under standardized protocols, including positive/negative controls. Use multi-omics approaches (transcriptomics, proteomics) to explore context-dependent mechanisms .
Q. What strategies optimize the design of high-throughput screening (HTS) assays for this compound derivatives?
Implement factorial design of experiments (DoE) to test variables (e.g., concentration ranges, incubation times). Use Z’-factor calculations to validate assay robustness. Incorporate counter-screens to eliminate false positives (e.g., fluorescence interference assays) .
Q. How should researchers address discrepancies between computational predictions and experimental results in this compound-target binding studies?
Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protonation states). Validate predictions with experimental techniques like X-ray crystallography or cryo-EM. Consider allosteric binding sites or post-translational modifications not modeled in silico .
Methodological Guidance
Q. What criteria define a rigorous literature review for framing this compound-related hypotheses?
Use systematic review frameworks (PRISMA) to identify primary sources from databases like PubMed, SciFinder, and Web of Science. Critically appraise studies using tools like AMSTAR-2 for methodological quality. Highlight gaps using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How can researchers design ethically compliant studies involving this compound in animal models?
Adhere to ARRIVE guidelines for experimental reporting. Justify sample sizes via power analysis and include humane endpoints. Consult institutional animal care committees (IACUC) for protocol approval. Compare outcomes with alternative in vitro or organoid models to reduce animal use .
Q. What practices enhance data transparency in this compound research?
Share raw datasets in repositories like Zenodo or Figshare with detailed metadata. Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Document analytical workflows via platforms like Galaxy or Jupyter Notebooks .
Data Presentation and Validation
Q. How should conflicting spectral data (NMR, IR) for this compound be reconciled?
Re-run spectra under standardized conditions (solvent, temperature) and compare with reference libraries (e.g., SDBS). Collaborate with third-party labs for blind validation. Publish conflicting data with annotated troubleshooting steps to aid community resolution .
Q. What are best practices for visualizing this compound’s pharmacokinetic properties in manuscripts?
Use compartmental modeling diagrams and heatmaps for tissue distribution data. Adhere to journal-specific guidelines (e.g., ACS Style) for structural diagrams. Avoid overloading figures with redundant chemical structures; prioritize clarity .
Cross-Disciplinary Considerations
Q. How can bioinformatics tools enhance target identification for this compound in understudied diseases?
Leverage pathway analysis platforms (KEGG, STRING) to map putative targets. Integrate RNA-seq datasets from public repositories (e.g., GEO) to identify dysregulated pathways. Validate predictions with CRISPR-Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
